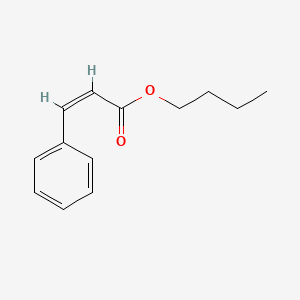

Cinnamate de butyle

Vue d'ensemble

Description

Butyl cinnamate is an organic compound belonging to the class of cinnamates, which are esters of cinnamic acid. It is characterized by a pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries. The compound is also known for its potential antimicrobial properties, which have been explored in various scientific studies .

Applications De Recherche Scientifique

Chemistry: Used as a starting material for the synthesis of other cinnamate derivatives.

Biology: Investigated for its antimicrobial properties against pathogenic fungi and bacteria.

Medicine: Explored for its potential use in drug formulations due to its antimicrobial activity.

Industry: Utilized in the fragrance and flavor industries for its pleasant aroma

Mécanisme D'action

Target of Action

Butyl cinnamate, a synthetic cinnamate derivative, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of butyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of butyl cinnamate in C. albicans are caHOS2 and caRPD3 .

Mode of Action

Butyl cinnamate interacts directly with its targets, leading to changes in the fungal plasmatic membrane and cell wall . This interaction disrupts the integrity of these structures, thereby inhibiting the growth of the microorganisms .

Biochemical Pathways

Butyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It’s known that the lipophilicity of cinnamate derivatives, such as butyl cinnamate, is an important parameter influencing their antifungal activity . Lipophilic compounds are generally well-absorbed and can penetrate biological membranes, which may enhance their bioavailability.

Result of Action

Butyl cinnamate exhibits potent antimicrobial activity. It has been found to be fungicidal, with a minimum inhibitory concentration (MIC) of 626.62 µM . The presence of the butyl substituent potentiates its biological response . It also exhibits antibacterial activity .

Action Environment

The action of butyl cinnamate can be influenced by environmental factors. For instance, the increase in carbon chain length can enhance its antifungal action . Furthermore, the presence of an isopropyl group has been suggested to be important for its antibacterial activity .

Analyse Biochimique

Biochemical Properties

Butyl cinnamate interacts with various biomolecules in biochemical reactions. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that butyl cinnamate may play a role in disrupting the integrity of the fungal cell wall, thereby exerting its antifungal effects .

Cellular Effects

The presence of the butyl substituent in butyl cinnamate potentiates its biological response, making it highly bioactive against various strains . It has been found to have a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, suggesting a potent effect on cellular processes .

Molecular Mechanism

Butyl cinnamate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the fungal cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

It has been found to have a lasting antifungal effect, with a fungicidal nature, as evidenced by a minimum fungicidal concentration (MFC) to MIC ratio of less than or equal to 4 .

Dosage Effects in Animal Models

While specific studies on the dosage effects of butyl cinnamate in animal models are currently limited, it is known that the compound’s antimicrobial activity increases with the length of the carbonic radical chain

Metabolic Pathways

Butyl cinnamate is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . This pathway plays a central role in plant secondary metabolism .

Subcellular Localization

The subcellular localization of butyl cinnamate is also not well established. Given its involvement in the cinnamate/monolignol pathway, it is likely that it may be localized to the endoplasmic reticulum, similar to other compounds involved in this pathway

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butyl cinnamate can be synthesized through the esterification of cinnamic acid with butanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, butyl cinnamate is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of cinnamic acid and butanol to a reactor, along with a catalyst. The reaction mixture is then heated, and the resulting butyl cinnamate is purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions

Butyl cinnamate undergoes various chemical reactions, including:

Oxidation: Butyl cinnamate can be oxidized to produce cinnamic acid and butanol.

Reduction: Reduction of butyl cinnamate can yield butyl cinnamyl alcohol.

Substitution: The ester group in butyl cinnamate can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Cinnamic acid and butanol.

Reduction: Butyl cinnamyl alcohol.

Substitution: Products vary based on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl cinnamate

- Methyl cinnamate

- Propyl cinnamate

- Isobutyl cinnamate

Comparison

Butyl cinnamate is unique among cinnamate esters due to its butyl group, which enhances its antimicrobial activity compared to ethyl and methyl cinnamates. The butyl group increases the lipophilicity of the compound, allowing it to interact more effectively with cell membranes .

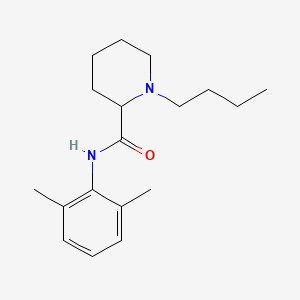

Propriétés

Numéro CAS |

538-65-8 |

|---|---|

Formule moléculaire |

C13H16O2 |

Poids moléculaire |

204.26 g/mol |

Nom IUPAC |

butyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |

Clé InChI |

OHHIVLJVBNCSHV-KTKRTIGZSA-N |

SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

SMILES isomérique |

CCCCOC(=O)/C=C\C1=CC=CC=C1 |

SMILES canonique |

CCCCOC(=O)C=CC1=CC=CC=C1 |

Apparence |

Solid powder |

Densité |

1.008-1.014 |

Key on ui other cas no. |

538-65-8 |

Description physique |

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

5 mg/mL |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

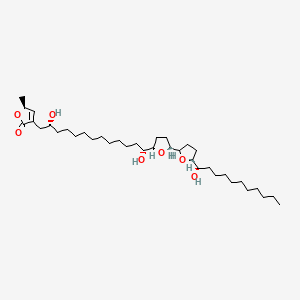

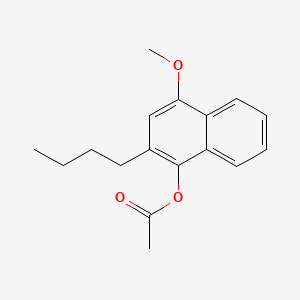

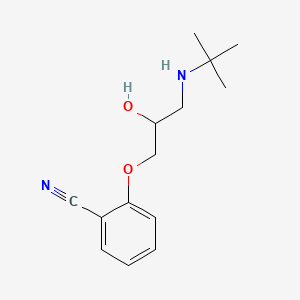

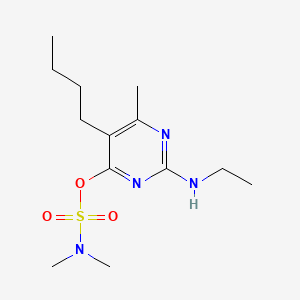

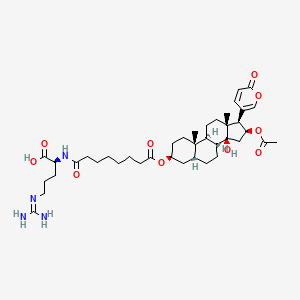

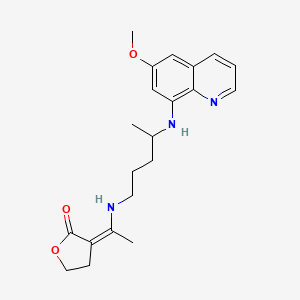

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)